molecular formula C21H18O5 B4884587 Ethyl 4-(dibenzofuran-2-yloxymethyl)-5-methylfuran-2-carboxylate

Ethyl 4-(dibenzofuran-2-yloxymethyl)-5-methylfuran-2-carboxylate

Cat. No.: B4884587
M. Wt: 350.4 g/mol
InChI Key: DLCLLARHJWPPLY-UHFFFAOYSA-N
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Description

Ethyl 4-(dibenzofuran-2-yloxymethyl)-5-methylfuran-2-carboxylate is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a dibenzofuran moiety linked to a furan ring through an oxymethyl bridge, with an ethyl ester group at the 2-position of the furan ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dibenzofuran-2-yloxymethyl)-5-methylfuran-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Dibenzofuran-2-yloxymethyl Intermediate: This step involves the reaction of dibenzofuran with a suitable alkylating agent, such as chloromethyl methyl ether, in the presence of a base like potassium carbonate.

    Coupling with Furan Ring: The intermediate is then coupled with a furan derivative, such as 5-methylfuran-2-carboxylic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dibenzofuran-2-yloxymethyl)-5-methylfuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxymethyl group, where nucleophiles like amines or thiols replace the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

Scientific Research Applications

Ethyl 4-(dibenzofuran-2-yloxymethyl)-5-methylfuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(dibenzofuran-2-yloxymethyl)-5-methylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which is relevant for its anticancer properties.

Comparison with Similar Compounds

Ethyl 4-(dibenzofuran-2-yloxymethyl)-5-methylfuran-2-carboxylate can be compared with other similar compounds, such as:

    Dibenzofuran Derivatives: Compounds like dibenzofuran-2-carboxylic acid and dibenzofuran-2-ylmethyl ether share structural similarities but differ in their functional groups and biological activities.

    Furan Derivatives: Compounds like 5-methylfuran-2-carboxylic acid and ethyl 5-methylfuran-2-carboxylate have similar furan rings but lack the dibenzofuran moiety.

Properties

IUPAC Name

ethyl 4-(dibenzofuran-2-yloxymethyl)-5-methylfuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-3-23-21(22)20-10-14(13(2)25-20)12-24-15-8-9-19-17(11-15)16-6-4-5-7-18(16)26-19/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCLLARHJWPPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(O1)C)COC2=CC3=C(C=C2)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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